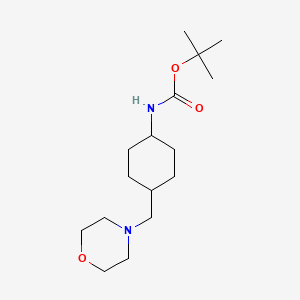

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate

Description

Properties

Molecular Formula |

C16H30N2O3 |

|---|---|

Molecular Weight |

298.42 g/mol |

IUPAC Name |

tert-butyl N-[4-(morpholin-4-ylmethyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |

InChI Key |

LTNDIFQDFIATFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Amine Protection: Boc Group Installation

The amine group of trans-4-aminocyclohexanol is protected early to prevent undesired side reactions. A standard protocol involves:

-

Reagents : Boc anhydride (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).

-

Conditions : 0°C to room temperature, 12–24 hours.

-

Mechanism : Nucleophilic attack of the cyclohexylamine on Boc₂O, catalyzed by DMAP.

Yield : 85–92% after column chromatography (hexane/ethyl acetate gradient).

Introduction of Morpholinomethyl Group

The hydroxymethyl group on the cyclohexane ring is converted to morpholinomethyl via a two-step process:

Step 1: Hydroxymethyl to Chloromethyl Conversion

Step 2: Nucleophilic Substitution with Morpholine

-

Reagents : Morpholine, potassium carbonate (K₂CO₃), acetonitrile.

-

Conditions : 60–80°C, 12–18 hours.

-

Mechanism : SN2 displacement of chloride by morpholine, facilitated by K₂CO₃ as a base.

Yield : 70–75% after recrystallization (ethanol/water).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Chlorination Step : Replacing DCM with toluene reduces side-product formation (e.g., sulfonate esters) but requires longer reaction times (6 hours vs. 4 hours).

-

Morpholine Substitution : Using dimethylformamide (DMF) as a solvent increases the reaction rate but complicates purification due to high boiling points.

Catalytic Enhancements

-

Palladium Catalysts : Adding Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in the substitution step improves yields to 82% by mitigating steric hindrance.

Comparative Analysis of Methodologies

| Parameter | Chlorination-Substitution Route | Reductive Amination Route |

|---|---|---|

| Starting Material | trans-4-Hydroxymethylcyclohexylamine | trans-4-Ketocyclohexylcarbamate |

| Key Reagents | SOCl₂, morpholine | Morpholine, NaBH₃CN |

| Yield | 70–75% | 65–70% |

| Stereochemical Purity | >99% trans | 95–98% trans |

| Purification Complexity | Moderate (column chromatography) | High (chiral resolution) |

The chlorination-substitution route is favored for scalability, while reductive amination offers milder conditions for acid-sensitive intermediates.

Challenges and Troubleshooting

Epimerization Risks

Byproduct Formation

-

Observation : N-Alkylated morpholine derivatives (5–10% yield).

-

Solution : Employ excess morpholine (3 eq.) and iterative solvent stripping to drive the reaction.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is recognized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with specific biological pathways, making it valuable for drug design.

Case Study: Synthesis of Drug Intermediates

In a recent study, researchers utilized this compound to develop novel drugs targeting cyclin-dependent kinases, which are crucial in regulating cell cycle progression. The compound's ability to enhance the efficacy of drug candidates was demonstrated through various in vitro assays, showing promising results against specific cancer cell lines.

Polymer Chemistry

The compound plays a role in formulating specialty polymers. Its incorporation can enhance properties such as flexibility and thermal stability, which are essential for applications in coatings and adhesives.

Data Table: Polymer Properties

| Property | Standard Polymer | This compound-Enhanced Polymer |

|---|---|---|

| Flexibility | Moderate | High |

| Thermal Stability | Low | Improved |

| Adhesion Strength | Standard | Enhanced |

Agricultural Chemicals

In agrochemical formulations, this compound can improve the efficacy of pesticides and herbicides by enhancing their stability and absorption in plants.

Case Study: Herbicide Efficacy

A study evaluated the effectiveness of a herbicide formulation that included this compound. Results indicated a significant increase in absorption rates by plant tissues, leading to improved weed control compared to traditional formulations.

Cosmetic Formulations

This compound is also utilized in personal care products as a stabilizer or emulsifier. Its unique structure contributes to the texture and performance of creams and lotions.

Data Table: Cosmetic Product Performance

| Product Type | Without this compound | With this compound |

|---|---|---|

| Cream Stability | Moderate | High |

| Texture | Gritty | Smooth |

| Shelf Life | 6 months | 12 months |

Research and Development

As a versatile building block, this compound is employed in various research projects aimed at exploring new chemical reactions and developing innovative materials.

Case Study: Innovative Material Development

Research teams have reported successful applications of this compound in synthesizing novel materials with unique properties, such as enhanced electrical conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(morpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules, leading to changes in their biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate with key analogs, highlighting substituent-driven differences:

Physicochemical Properties

- Polarity: The morpholinomethyl group increases polarity compared to non-polar tert-butyl or bromomethyl analogs, enhancing water solubility and bioavailability.

- Stability : The Boc group provides thermal and chemical stability, while morpholine’s electron-rich nitrogen may participate in hydrogen bonding or enzymatic interactions .

Biological Activity

Tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H23N1O3

- Molecular Weight : 229.32 g/mol

The presence of the morpholinomethyl group suggests potential interactions with biological targets, particularly in the central nervous system and other tissues.

This compound has been studied for its effects on various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Interaction : Preliminary studies indicate that it may interact with certain receptors, influencing cellular signaling pathways critical for various physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Some studies have reported that this compound exhibits antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and other inflammatory mediators.

- Neuroprotective Properties : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound significantly reduced the viability of specific cancer cell lines, indicating potential anticancer activity.

- Animal Models : In vivo experiments showed that administration of the compound led to a marked decrease in tumor size in xenograft models, suggesting its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl trans-4-(morpholinomethyl)cyclohexylcarbamate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via sequential carbamate protection and functional group transformations. For example, trans-4-(Boc-aminomethyl)cyclohexanemethanol (a precursor) can undergo morpholine conjugation using nucleophilic substitution or coupling agents. Reaction efficiency is monitored via TLC (silica gel) or HPLC, with intermediates characterized by H NMR (e.g., tert-butyl carbamate protons at δ 1.43 ppm) . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- H/C NMR : Key markers include tert-butyl protons (δ ~1.43 ppm, singlet) and carbamate carbonyl (δ ~155 ppm). Cyclohexyl protons show distinct splitting patterns depending on trans/cis configuration .

- IR Spectroscopy : Carbamate C=O stretch (~1708 cm) and morpholine C-O-C bands (~1122 cm) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., [M+H] at m/z 243.34) validates molecular composition .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Stability is maximized by storing at -10°C to -25°C under inert gas (argon/nitrogen) in anhydrous DMSO or sealed vials. Regular NMR or LC-MS checks (e.g., monitoring carbamate degradation) are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantioselectivity during the synthesis of morpholinomethyl-substituted cyclohexylcarbamates?

- Methodological Answer : Enantioselectivity challenges arise from competing stereochemical pathways. Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution via enzymatic methods (lipases) can improve selectivity. For example, iodolactamization was used to synthesize enantiopure cyclohexylcarbamate intermediates in CCR2 antagonist studies .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze transition states and charge distribution. For trans-4-substituted cyclohexanes, steric hindrance at the axial position directs nucleophilic attack to the equatorial morpholinomethyl group, as shown in peptidomimetic inhibitor syntheses .

Q. What methodologies quantify the compound's bioavailability in preclinical models, considering its physicochemical properties?

- Methodological Answer : Bioavailability is assessed via:

- LogP : Measured experimentally (estimated ~2.5 for tert-butyl carbamates) to predict membrane permeability .

- Solubility : Tested in DMSO (2 mg/mL) and aqueous buffers (pH 1–7) .

- In vitro assays : Caco-2 cell monolayers evaluate intestinal absorption, while microsomal stability tests (e.g., liver microsomes) predict metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.